molecular formula C28H26N4O5 B11200656 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11200656
M. Wt: 498.5 g/mol
InChI Key: DLSIHVHCNFTYQT-UHFFFAOYSA-N
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Description

“3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and oxadiazoles. The reaction conditions may involve:

    Condensation reactions: Using catalysts like acids or bases.

    Cyclization reactions: To form the quinazoline ring.

    Functional group modifications: To introduce the ethoxy and methoxy groups.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Purification techniques: Such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, and transition metals.

Major Products

    Oxidation products: Quinazoline N-oxides.

    Reduction products: Dihydroquinazoline derivatives.

    Substitution products: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as intermediates in the synthesis of other complex molecules.

    Catalysis: Potential use as catalysts in organic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of enzymes like kinases.

    Antimicrobial agents: Possible use as antibacterial or antifungal agents.

Medicine

    Anticancer agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.

    Anti-inflammatory agents: Possible use in treating inflammatory diseases.

Industry

    Material science: Use in the development of new materials with specific properties.

    Pharmaceuticals: As active pharmaceutical ingredients (APIs) in drug formulations.

Mechanism of Action

The mechanism of action of “3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” involves:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways: Inhibition of signaling pathways involved in cell proliferation or inflammation.

    Interactions: Forming hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

    Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

Uniqueness

    Structural complexity: The combination of quinazoline and oxadiazole moieties.

    Functional groups: The presence of ethoxy and methoxy groups enhances its biological activity.

    Broad range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O5/c1-5-36-23-11-10-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-13-17(2)12-18(3)14-20/h6-15H,5,16H2,1-4H3

InChI Key

DLSIHVHCNFTYQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C)OC

Origin of Product

United States

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